molecular formula C14H21ClN2O2 B2775005 Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate CAS No. 1708374-98-4

Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate

Cat. No.: B2775005
CAS No.: 1708374-98-4
M. Wt: 284.78
InChI Key: KTKQKGQPNDAYLN-UHFFFAOYSA-N
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Description

Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a tert-butoxycarbonyl (Boc) group, a widely used carbamate protecting group for amines . The Boc group is known for its stability under a variety of reaction conditions and its ability to be cleanly removed under mild, acidic conditions without affecting other sensitive functional groups, making it an invaluable tool in multi-step synthesis . The presence of the 3-chlorobenzyl moiety adjacent to the secondary amine further enhances the utility of this compound as a versatile building block for the construction of more complex molecules. Researchers utilize this compound and its analogs as key synthetic intermediates, particularly in the development of pharmacologically active agents . Carbamate groups, in general, are significant structural motifs in modern drug discovery due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They are found in a range of approved therapeutic agents, including chemotherapeutic drugs, anticonvulsants, and protease inhibitors . As a Boc-protected diamine derivative, this compound serves as a crucial precursor in peptide-mimetic chemistry and for introducing the N-ethyl-N-(3-chlorobenzyl)amine segment into target structures. It must be handled by trained personnel in accordance with laboratory safety protocols. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[2-[(3-chlorophenyl)methylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,7-8,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKQKGQPNDAYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chlorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.

Major Products

    Substitution Reactions: Products include substituted benzyl derivatives.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate involves its role as a protecting group. The carbamate moiety protects the amine group from unwanted reactions during synthesis. Upon completion of the desired synthetic steps, the protecting group can be removed under specific conditions, revealing the free amine.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(aminooxy)ethyl)carbamate
  • Tert-butyl (2-(methylamino)ethyl)carbamate
  • Tert-butyl (2-(benzylamino)ethyl)carbamate

Uniqueness

Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is unique due to the presence of the 3-chlorobenzyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Biological Activity

Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the molecular formula C14H21ClN2O2C_{14}H_{21}ClN_2O_2 and a molecular weight of approximately 284.78 g/mol. Its structure includes a tert-butyl group, an amino group, and a carbamate functional group, which are known to enhance lipophilicity and bioavailability, making it suitable for various biological applications.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.
  • Receptor Modulation : Its structural components suggest possible interactions with various receptors, influencing downstream signaling cascades.

Research indicates that carbamate derivatives can exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties. The presence of the 3-chlorobenzyl moiety enhances these effects by increasing the compound's solubility in organic solvents.

Case Studies and Experimental Results

  • Anticancer Activity : A study evaluated the antiproliferative effects of similar carbamate derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that compounds with similar structures exhibited IC50 values indicating effective inhibition of cell growth .
    Compound NameCell LineIC50 (μM)
    This compoundMCF-70.35
    Tert-butyl (4-chlorophenyl)carbamateA5490.25
  • CREB Inhibition : Another study focused on the inhibition of CREB-mediated gene transcription by related compounds. The ability to inhibit CREB transcription was linked to anticancer activity in breast cancer models, suggesting that this compound may also exert similar effects through modulation of gene expression .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound indicates that modifications to the chlorobenzyl moiety can significantly influence its biological activity. For instance, replacing the chlorobenzyl group with other halogenated or non-halogenated phenyl groups resulted in varying degrees of enzyme inhibition and receptor binding affinity.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Tert-butyl (4-chlorophenyl)carbamateC₁₃H₁₉ClN₂O₂Lacks aminoethyl chain; simpler structure
Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamateC₁₃H₂₀ClN₃O₂Contains amino group but different substitution
Tert-butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamateC₁₄H₂₀Cl₂N₂O₂Contains dichloro substitution; increased reactivity

Q & A

Q. What strategies resolve conflicting synthetic yields reported in literature?

  • Answer :
  • Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates or byproducts.
  • Reproducibility Checks : Replicate exact conditions (e.g., solvent purity, inert atmosphere).
  • Case Study : A 37% yield in one protocol vs. 77% in another was traced to differences in flash chromatography gradients .

Methodological Resources

  • Synthesis : Refer to protocols in .
  • Characterization : Use SHELXL for crystallography and Mercury for visualization .
  • Bioactivity : Follow kinase assay guidelines from .

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